(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride
Overview
Description
“(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride” is a chemical compound with potential applications in various fields due to its unique structure and properties . It is also known as “(2R,3S)-N-Benzoyl-3-phenyl Isoserine Ethyl Ester” and is used in scientific research .
Synthesis Analysis
The chiral intermediate (2R,3S)-(-)-N-benzoyl-3-phenyl isoserine ethyl ester 2fh, a potential taxol side-chain synthon, was prepared by microbial and enzymatic processes . The entire procedure enabled conversion of the racemic α-acetolactate into the four enantiopure stereoisomers of the ethyl 2,3-dihydroxy-2-methylbutyrate .
Molecular Structure Analysis
The (2R,3S)- configuration indicates the spatial arrangement of atoms in the molecule . The number refers to the carbon position in the molecule. R and S indicate the orientation around of the chiral atom . The molecule contains a total of 33 bonds. There are 14 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .
Chemical Reactions Analysis
DIBAL (Di-isobutyl Aluminum Hydride) is a strong, bulky reducing agent. It’s most useful for the reduction of esters to aldehydes . The mechanism for reduction of esters to aldehydes with DIBAL is roughly similar to the familiar addition-elimination mechanism of nucleophilic acyl substitution, with a slightly modified first step .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would typically include its molecular weight, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume .
Scientific Research Applications
Synthesis and Production
- (2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is utilized in the synthesis of the paclitaxel side chain. A study by Li Si-dong (2008) demonstrated a practical method for synthesizing the protected, esterification-ready paclitaxel side chain starting from (2R,3S)-phenylisoserine hydrochloride. This process, which includes esterification, benzoylation, and hydrolysis, is suitable for large-scale production (Li Si-dong, 2008).
- Another research by Cabon et al. (1995) focused on the stereospecific preparation of glycidic esters from 2-chloro-3-hydroxyesters, which are important for synthesizing (2R,3S)-3-phenylisoserine (Cabon et al., 1995).
Chemical Synthesis and Applications
- Ojima et al. (1991) developed a highly efficient method for the asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, demonstrating the compound's significance in chemical synthesis (Ojima et al., 1991).
- Srivastava et al. (1994) described a practical synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester, highlighting its role in the development of a practical taxol side chain synthesis (Srivastava et al., 1994).
Novel Peptide Structures
- Research by Motorina et al. (2001) showed that (2R, 3S)-phenylisoserine can be used in constructing novel β-peptide structures, demonstrating its versatility in peptide synthesis (Motorina et al., 2001).
Enzymatic Processes
- Patel et al. (1993) prepared (2R,3S)-(−)-N-benzoyl-3-phenyl isoserine ethyl ester, a potential taxol side-chain synthon, using microbial and enzymatic processes. This study highlights the application of biocatalytic processes in the synthesis of chiral intermediates (Patel et al., 1993).
Antifeedant Properties
- Kopczacki et al. (2004) explored the antifeedant properties of compounds derived from N-benzoyl-[2R,3S]-phenylisoserine, showing its potential application in pest control (Kopczacki et al., 2004).
Pharmaceutical Intermediates
- A study by Patel (2008) on biocatalysis in pharmaceutical synthesis included the preparation of (2R,3S)-(-)-N-benzoyl-3-phenyl isoserine ethyl ester, indicating its importance as an intermediate in drug synthesis (Patel, 2008).
Mechanism of Action
Target of Action
The primary target of the compound (2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is the microtubule proteins responsible for the formation of the spindle during cell division . This compound is a potential taxol side-chain synthon , and taxol is an anticancer compound recently approved by FDA for the treatment of ovarian cancer .
Mode of Action
The compound this compound interacts with its targets, the microtubule proteins, in a unique way. Unlike other spindle formation inhibitors such as vinblastine or colchicine, which prevent the assembly of tubulin, taxol is the only compound known to inhibit the depolymerization process of microtubulin .
Biochemical Pathways
The affected biochemical pathway involves the stereoselective reduction of racemic 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester to the corresponding alcohol . This process is carried out using microbial cultures, and among the microorganisms evaluated, HansenulaoolvmProhaSC 13885 and -fabianiiSC 13894 effectively reduced the compound to the desired syn diastereomer .
Pharmacokinetics
It is known that the compound is prepared by microbial and enzymatic processes
Result of Action
The result of the action of this compound is the inhibition of the depolymerization process of microtubulin . This unique mode of action makes it a potential candidate for the treatment of various types of cancers .
Action Environment
The action environment of this compound is influenced by various factors. The compound is prepared by microbial and enzymatic processes, and the efficiency of these processes can be influenced by the conditions of the microbial cultures
Properties
IUPAC Name |
ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8;/h3-7,9-10,13H,2,12H2,1H3;1H/t9-,10+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGONTZANCUQBRC-BAUSSPIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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